molecular formula C11H15BrO B1280562 2-Bromo-4-tert-butyl-1-methoxybenzene CAS No. 41280-65-3

2-Bromo-4-tert-butyl-1-methoxybenzene

Cat. No. B1280562
CAS RN: 41280-65-3
M. Wt: 243.14 g/mol
InChI Key: KBJMBOZJLNXKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Bromo-4-tert-butyl-1-methoxybenzene is a brominated derivative of methoxybenzene with tert-butyl and bromo substituents. It is related to various research areas, including organic synthesis, material science, and chemical engineering. The compound's structure implies potential reactivity typical of aryl bromides and methoxy groups, which can be utilized in various chemical transformations.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through electrophilic aromatic substitution reactions, as demonstrated in the synthesis of related compounds. For instance, the bromination of 1,4-di-tert-butylbenzene yields 1,4-di-tert-butyl-2-bromobenzene among other dibrominated products . Similarly, the radical bromination of 4-methoxy-1,2-dimethylbenzene leads to a dibromomethyl derivative . These studies suggest that the synthesis of 2-Bromo-4-tert-butyl-1-methoxybenzene would likely involve a controlled bromination of a suitably substituted methoxybenzene precursor.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be influenced by the steric and electronic effects of substituents. For example, in 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, the methoxy groups and tert-pentyl substituents affect the molecule's geometry and crystal packing . The presence of tert-butyl groups in 2-Bromo-4-tert-butyl-1-methoxybenzene would similarly influence its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Brominated aromatic compounds are versatile intermediates in organic synthesis. The presence of a bromo substituent on an aromatic ring, as in 2-Bromo-4-tert-butyl-1-methoxybenzene, allows for further functionalization through nucleophilic aromatic substitution or via coupling reactions. For instance, aryl radical cyclization of bromobenzenes can be used to construct complex molecular skeletons . Additionally, the methoxy group could be involved in demethylation or serve as a directing group in further aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-tert-butyl-1-methoxybenzene would be influenced by its functional groups. The tert-butyl group is known to impart steric bulk, affecting solubility and reactivity. For example, polyimides with tert-butyl side groups exhibit low dielectric constants, low moisture absorption, and high glass transition temperatures due to increased interchain distances and decreased intermolecular forces . The bromo and methoxy groups would also contribute to the compound's polarity, boiling point, and density, although specific data for 2-Bromo-4-tert-butyl-1-methoxybenzene is not provided in the papers.

Scientific Research Applications

  • Pharmaceutical Intermediates
    • Field : Pharmaceutical Chemistry
    • Application : This compound is used as an intermediate in the production of certain pharmaceuticals .
    • Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being synthesized. Typically, this would involve a series of chemical reactions under controlled conditions .
    • Results : The outcomes would also depend on the specific pharmaceutical being produced. The goal is usually to synthesize a compound with therapeutic properties .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of other organic compounds . It can serve as a starting material or intermediate in various chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. This could involve a series of chemical reactions under controlled conditions .
    • Results : The outcomes would also depend on the specific reaction being performed. The goal is usually to synthesize a desired compound .
  • Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : This compound can be used in electrophilic aromatic substitution reactions . These are reactions in which an atom, usually hydrogen, on an aromatic system is replaced by an electrophile .
    • Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. This could involve a series of chemical reactions under controlled conditions .
    • Results : The outcomes would also depend on the specific reaction being performed. The goal is usually to synthesize a desired compound .
  • Material Science

    • Field : Material Chemistry
    • Application : This compound can be used in the synthesis of new materials, such as polymers or advanced functional materials .
    • Method : The specific methods of application or experimental procedures would depend on the particular material being synthesized. This could involve a series of chemical reactions under controlled conditions .
    • Results : The outcomes would also depend on the specific material being produced. The goal is usually to synthesize a material with desired properties .
  • Pesticide Synthesis

    • Field : Agricultural Chemistry
    • Application : This compound can be used in the synthesis of certain pesticides .
    • Method : The specific methods of application or experimental procedures would depend on the particular pesticide being synthesized. Typically, this would involve a series of chemical reactions under controlled conditions .
    • Results : The outcomes would also depend on the specific pesticide being produced. The goal is usually to synthesize a compound with pesticidal properties .
  • Dye Synthesis

    • Field : Industrial Chemistry
    • Application : This compound can be used in the synthesis of certain dyes .
    • Method : The specific methods of application or experimental procedures would depend on the particular dye being synthesized. Typically, this would involve a series of chemical reactions under controlled conditions .
    • Results : The outcomes would also depend on the specific dye being produced. The goal is usually to synthesize a compound with desired color properties .

Safety And Hazards

In case of skin contact with 2-Bromo-4-tert-butyl-1-methoxybenzene, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-4-tert-butyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJMBOZJLNXKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505923
Record name 2-Bromo-4-tert-butyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-tert-butyl-1-methoxybenzene

CAS RN

41280-65-3
Record name 2-Bromo-4-(1,1-dimethylethyl)-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41280-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-tert-butyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iodomethane (10.0 mL, 0.161 mol) was added to a mixture of 2-bromo-4-(tert-butyl)phenol [Intermediate 1, Step 1] (29.5 g, 0.129 mol) and potassium carbonate (42.7 g, 0.309 mol) in dry acetone (400 mL) and the reaction mixture refluxed under nitrogen for 22 hours. The cooled reaction mixture was then concentrated and the residue partitioned between ethyl acetate (400 mL) and 0.3 M aqueous sodium hydroxide solution (300 mL). The organic phase was separated, washed with water (300 mL) and saturated brine (300 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give 2-bromo-4-(tert-butyl)-1-methoxybenzene (32.09 g, 100% yield) as a light yellow oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Iodomethane (10.0 mL, 0.161 mol) was added to a mixture of 2-bromo-4-(tert-butyl)phenol [Intermediate 1, Step 1] (29.5 g, 0.129 mol) and potassium carbonate (42.7 g, 0.309 mol) in dry acetone (400 mL) and the reaction mixture refluxed under nitrogen for 22 hours. The cooled reaction mixture was then concentrated and the residue partitioned between ethyl acetate (400 mL) and 0.3 M aqueous sodium hydroxide solution (300 mL). The organic phase was separated, washed with water (300 mL) and saturated brine (300 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give 2-bromo-4-(tert-butyl)-1-methoxybenzene (32.09 g, 100% yield) as a light yellow oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-tert-butyl-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-tert-butyl-1-methoxybenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-tert-butyl-1-methoxybenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-tert-butyl-1-methoxybenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-tert-butyl-1-methoxybenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-tert-butyl-1-methoxybenzene

Citations

For This Compound
1
Citations
Y Yue, M Turlington, XQ Yu, L Pu - The Journal of Organic …, 2009 - ACS Publications
… 5-trimethyl-1,3,2-dioxaborolan-2-yl)-5′,6′,7′,8′-tetrahydro-1,1′-binaphthyl-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.15 g, 5 mmol), 2-bromo-4-tert-butyl-1-methoxybenzene …
Number of citations: 49 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.